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Bovine ribonuclease peptide (41-61) - 133080-20-3

Bovine ribonuclease peptide (41-61)

Catalog Number: EVT-453595
CAS Number: 133080-20-3
Molecular Formula: C100H162N28O32S
Molecular Weight: 2300.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bovine pancreatic ribonuclease A is primarily sourced from the pancreas of cattle. It is classified as an endoribonuclease, specifically targeting RNA substrates to facilitate their hydrolysis into smaller nucleotide fragments. The enzyme exhibits a high degree of specificity and efficiency, making it a model for studying enzymatic mechanisms in biochemistry.

Synthesis Analysis

The synthesis of bovine ribonuclease peptide (41-61) can be achieved through several methods, including:

  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly employed, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. Key parameters include:
    • Temperature: Typically maintained at room temperature to avoid degradation.
    • Reagents: Coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) are used for activating carboxyl groups.
    • Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).
  • Biological Synthesis: Recombinant DNA technology can be utilized to express the peptide in bacterial systems. This involves:
    • Cloning: The gene encoding the peptide is inserted into an expression vector.
    • Transformation: Bacteria are transformed with the vector and cultured under conditions that promote protein expression.
    • Purification: The peptide is purified using techniques such as affinity chromatography or high-performance liquid chromatography.
Molecular Structure Analysis

The molecular structure of bovine ribonuclease peptide (41-61) reflects its role within the larger context of ribonuclease A. Key features include:

  • Amino Acid Sequence: The sequence includes critical residues that contribute to the enzyme's catalytic function.
  • Secondary Structure: This segment likely adopts an alpha-helical or beta-sheet conformation, consistent with other regions of ribonuclease A.
  • 3D Structure: Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy reveal that this peptide maintains interactions with surrounding amino acids that stabilize its conformation.
Chemical Reactions Analysis

Bovine ribonuclease peptide (41-61) participates in several key chemical reactions as part of its enzymatic activity:

  1. Transphosphorylation: The initial reaction involves the formation of a 2′,3′-cyclic nucleotide intermediate from RNA substrates.
  2. Hydrolysis: The cyclic nucleotide undergoes hydrolysis to yield 3′-nucleotides, with specific cleavage patterns favoring pyrimidine nucleotides.
  3. Kinetics: Reaction rates can be influenced by factors such as pH, temperature, and substrate concentration, with optimal conditions typically around pH 7.5 and temperatures near physiological levels.
Mechanism of Action

The mechanism of action for bovine ribonuclease peptide (41-61) involves several steps:

  1. Substrate Binding: The peptide interacts with RNA substrates through specific binding sites that recognize nucleotide sequences.
  2. Catalytic Activation: Key histidine residues within the active site facilitate proton transfer during catalysis, essential for breaking phosphodiester bonds in RNA.
  3. Product Release: Following hydrolysis, products are released from the active site, allowing for subsequent rounds of catalysis.

This mechanism has been extensively studied and refined over decades, contributing significantly to our understanding of enzymatic function.

Physical and Chemical Properties Analysis

Bovine ribonuclease peptide (41-61) exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is approximately 2,300 Da, typical for peptides of this length.
  • Solubility: It is soluble in aqueous buffers at physiological pH but may precipitate under extreme conditions.
  • Stability: The peptide shows stability across a range of temperatures but may denature at elevated temperatures or extreme pH levels.
Applications

Bovine ribonuclease peptide (41-61) has various scientific applications:

  • Biochemical Research: It serves as a model system for studying enzyme kinetics and mechanisms due to its well-characterized properties.
  • Pharmaceutical Development: Insights gained from studying this peptide contribute to drug design targeting RNA-related processes in diseases such as cancer and viral infections.
  • Biotechnology: This peptide can be utilized in molecular biology techniques involving RNA manipulation or degradation.
Evolutionary Biology and Phylogenetic Context of Bovine Ribonuclease Peptide (41-61)

Comparative Analysis of RNASE1 Gene Duplications in Ruminants

The evolutionary trajectory of ribonucleases in ruminants is characterized by multiple gene duplication events that facilitated functional diversification. Approximately 30 million years ago, the ancestral RNASE1 gene in bovine lineages underwent two major duplication events, resulting in three distinct paralogs: RNASE1 (encoding RNase A), RNASE2 (encoding seminal ribonuclease or BSR), and RNASE3 (encoding brain ribonuclease or BRB) [1]. This expansion coincided with the emergence of foregut fermentation in ruminants, suggesting an adaptive response to dietary and physiological demands.

RNase A became specialized for digestive functions within the ruminant gut, operating optimally in acidic environments (pH 5.8–6.4) and exhibiting exceptional thermostability (T~m~ = 63.9 ± 0.4°C). These properties suited its role in degrading bacterial RNA in the rumen, thereby facilitating nitrogen recycling [1] [6]. In contrast, BRB and BSR evolved distinct physiological niches. BRB displays broad tissue expression (brain, endometrium, lymph node, small intestine), while BSR is confined to seminal vesicles and testes, where it supports reproductive functions through immunosuppressive and cytotoxic activities [1].

Table 1: Functional and Structural Properties of Bovine RNase Paralogs

RibonucleaseMolecular Mass (kDa)Net Charge (Z~a~)Identity to Human RNase 1 (%)T~m~ (°C)K~d~ (fM) for RIPrimary Function
RNase A (B. taurus)13.7+46863.9 ± 0.40.16 ± 0.12Digestive (rumen RNA degradation)
BRB (B. taurus)15.8+116152.2 ± 0.40.35 ± 0.21Vascular regulation, dsRNA degradation
Monomeric BSR (B. taurus)13.7+97060.1 ± 0.51.94 ± 0.72Sperm protection, immunosuppression
Dimeric BSR (B. taurus)27.5+187062>2 × 10^9^Cytotoxicity, antitumor activity

Data compiled from biochemical analyses [1]. T~m~ = thermal denaturation midpoint; K~d~ = dissociation constant for ribonuclease inhibitor (RI) binding.

Gene duplication events are not exclusive to bovines. Similar adaptive radiations occurred in leaf-eating monkeys (Colobinae) and insect-eating bats, where dietary pressures drove RNASE1 diversification. However, ruminant duplications remain the most extensively characterized, with BRB emerging as the closest functional homolog to human RNase 1—sharing vascular regulatory roles—rather than RNase A [1] [6].

Functional Divergence of RNase A, BSR, and BRB Paralogs

The bovine ribonuclease paralogs exhibit marked functional divergence stemming from their structural differences:

  • RNase A: Specialized for digestive efficiency, it demonstrates high catalytic activity against single-stranded RNA (ssRNA) at acidic pH, with a k~cat~ of 3000 sec⁻¹ for CpA dinucleotides. Its low net charge (+4) enhances stability in the negatively charged rumen environment. Unlike human RNase 1, it shows minimal activity against double-stranded RNA (dsRNA) and weaker binding to cell-surface glycans, limiting its extra-digestive roles [1] [9].

  • Seminal Ribonuclease (BSR): This paralog exists as a unique dimer stabilized by intersubunit disulfide exchanges. Its high net charge (+18 for dimeric form) facilitates cellular internalization, conferring selective cytotoxicity toward tumor cells and immunosuppressive activity crucial for sperm protection in the female reproductive tract. Dimeric BSR evades the ribonuclease inhibitor (RI) due to extremely low dissociation constants (>2 × 10^9^ fM), enabling prolonged RNA degradation in the cytosol [1].

  • Brain Ribonuclease (BRB): Exhibiting the highest sequence identity to human RNase 1 (72% similarity), BRB shares key biological properties: high catalytic efficiency against dsRNA substrates, robust heparin-binding capacity (net charge = +11), and regulated secretion from endothelial cells. Its endocytosis is mediated by tight interactions with cell-surface glycans, suggesting roles in vascular homeostasis and extracellular RNA clearance—functions absent in RNase A [1].

Peptide 41-61, located within the catalytic domain, contributes to these functional differences. In BRB and human RNase 1, this region contains positively charged residues critical for glycan binding and dsRNA recognition. In RNase A, substitutions reduce these interactions, favoring ssRNA digestion [1] [2].

Conserved Motifs in Peptide 41-61 Across Mammalian RNase Lineages

Peptide 41-61 encompasses conserved structural elements vital for ribonuclease function. A comparative analysis reveals both lineage-specific adaptations and deeply conserved motifs:

  • Catalytic Residues: The segment includes His43 and Lys46 (bovine RNase A numbering), which coordinate the phosphate group of RNA substrates during hydrolysis. These residues are invariant across all mammalian RNases, including humans, mice, bats, and ruminants [1] [2] [6].

  • Heparin-Binding Domain: Positions 52–61 form a cationic patch rich in lysine and arginine residues. BRB and human RNase 1 exhibit the highest density here (net charge = +5), enabling electrostatic interactions with sulfated glycans on endothelial cells. RNase A lacks two lysines in this region, reducing its affinity [1].

Table 2: Sequence Conservation in Peptide 41-61 Across Species

Species/ParalogAmino Acid Sequence (41-61)Net ChargeKey Functional Features
Bovine RNase ACKPVNTFVHESLADVQAVCSQK+2Catalytic triad (H43, K46); weak glycan binding
Bovine BRBCKPVSTFVHESLADEVQAVCKQK+4Enhanced glycan binding (K60, K61); dsRNA activity
Human RNase 1CKPVNTFVHESLADVQAVCKQK+4Vascular regulation; strong glycan/dsRNA affinity
Bat RNase 1*CKPVNMFVHESLADEVQAVCKQK+4Insect-digestive adaptation; conserved dsRNA cleavage
Mouse RNase 1CKPVNTFVHESLADVQAVCSQR+2Reduced glycan affinity; primarily antimicrobial

Consensus positions are bolded. Bat sequence represents insectivorous lineage [2] [6].

  • Structural Stabilizers: Hydrophobic residues (Phe42, Val47, Val55) form a conserved core stabilizing the β-hairpin structure of this peptide. In BSR, a Pro42 substitution disrupts this stability, potentially facilitating dimerization [1].

The peptide's C-terminal motif (56–61) shows the greatest divergence. Ruminant BRB and human RNase 1 share a conserved KQK tripeptide, enhancing dsRNA cleavage and cellular uptake—functions absent in RNase A’s CSQK variant. This underscores peptide 41-61 as a molecular hotspot for functional innovation following gene duplication [1] [2].

Properties

CAS Number

133080-20-3

Product Name

Bovine ribonuclease peptide (41-61)

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

Molecular Formula

C100H162N28O32S

Molecular Weight

2300.6 g/mol

InChI

InChI=1S/C100H162N28O32S/c1-46(2)36-61(85(144)110-51(11)80(139)115-65(40-74(137)138)89(148)125-76(48(5)6)94(153)113-57(27-30-70(104)132)82(141)109-52(12)81(140)123-75(47(3)4)97(156)122-68(44-161)92(151)121-66(42-129)90(149)112-58(28-31-71(105)133)83(142)114-60(100(159)160)25-18-20-34-102)116-91(150)67(43-130)120-84(143)59(29-32-73(135)136)111-86(145)63(38-55-41-107-45-108-55)118-95(154)77(49(7)8)124-87(146)62(37-54-22-15-14-16-23-54)117-98(157)79(53(13)131)127-88(147)64(39-72(106)134)119-96(155)78(50(9)10)126-93(152)69-26-21-35-128(69)99(158)56(103)24-17-19-33-101/h14-16,22-23,41,45-53,55-69,75-79,129-131,161H,17-21,24-40,42-44,101-103H2,1-13H3,(H2,104,132)(H2,105,133)(H2,106,134)(H,109,141)(H,110,144)(H,111,145)(H,112,149)(H,113,153)(H,114,142)(H,115,139)(H,116,150)(H,117,157)(H,118,154)(H,119,155)(H,120,143)(H,121,151)(H,122,156)(H,123,140)(H,124,146)(H,125,148)(H,126,152)(H,127,147)(H,135,136)(H,137,138)(H,159,160)/t51-,52-,53+,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,75-,76-,77-,78-,79-/m0/s1

InChI Key

GELHJSZTSGVPPU-AHFUPFRRSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)N

Synonyms

ovine ribonuclease peptide (41-61)
RNase 41-61

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)O

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